Methyl 2-(3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)benzoate
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Description
Methyl 2-(3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)benzoate (referred to as MCPB) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Anticancer Applications
Pyrimidine derivatives have been reported to exhibit anticancer properties . They have been used in the modulation of myeloid leukemia, with drugs like imatinib, Dasatinib, and nilotinib being pyrimidine-based .
Antimicrobial and Antifungal Applications
These compounds have shown antimicrobial and antifungal activities . This makes them potentially useful in the development of new treatments for various infections .
Cardiovascular Applications
Pyrimidine derivatives have been used as cardiovascular agents and antihypertensives . This suggests potential applications in the treatment of heart disease and high blood pressure .
Anti-Inflammatory and Analgesic Applications
These compounds have demonstrated anti-inflammatory and analgesic activities . They could potentially be used in the development of pain relief medications and treatments for inflammatory conditions .
Antidiabetic Applications
Pyrimidine derivatives have been reported to exhibit antidiabetic properties . This suggests potential applications in the treatment of diabetes .
Antiviral Applications
These compounds have shown anti-HIV activities . This makes them potentially useful in the development of new treatments for HIV .
properties
IUPAC Name |
methyl 2-[3-(5-chloropyrimidin-2-yl)oxypiperidine-1-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4/c1-25-17(24)15-7-3-2-6-14(15)16(23)22-8-4-5-13(11-22)26-18-20-9-12(19)10-21-18/h2-3,6-7,9-10,13H,4-5,8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZXLKFECGDSJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)benzoate |
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